molecular formula C14H17ClN4O2 B1430312 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline CAS No. 1519164-19-2

2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline

Cat. No.: B1430312
CAS No.: 1519164-19-2
M. Wt: 308.76 g/mol
InChI Key: IVBHANZNNLJYRJ-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline is a versatile chemical intermediate in medicinal chemistry and drug discovery. Its core structure is based on the 6,7-dimethoxyquinazoline scaffold, which is a privileged pharmacophore present in several pharmaceutically active substances . This compound is specifically designed for the synthesis of more complex molecules, notably serving as a key precursor in the preparation of alpha1-adrenoceptor antagonists such as prazosin and terazosin . The synthetic utility of this and related quinazoline derivatives is further highlighted by their application in developing potential anticancer agents. Research indicates that compounds sharing the 4-(piperazin-1-yl)quinazoline structure have been investigated for their antiproliferation activities and show promise as inhibitors of protein tyrosine kinases (PTKs), including the Epidermal Growth Factor Receptor (EGFR), which is a validated target in cancer therapy . Quinazolinones and their derivatives are known to exhibit a broad spectrum of biological activities, underscoring the research value of this chemical scaffold . The presence of a chlorine atom at the 2-position and a piperazine ring at the 4-position of the quinazoline core makes this compound a highly functionalized building block for further selective chemical modifications, including nucleophilic aromatic substitution, to create diverse libraries for biological screening . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-6,7-dimethoxy-4-piperazin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(15)18-13(9)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBHANZNNLJYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N3CCNCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 2-chloro-6,7-dimethoxyquinazoline and piperazine.

    Optimized Conditions: Optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to different quinazoline derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula : C10_{10}H12_{12}ClN3_{3}O2_{2}
  • CAS Number : 1519164-19-2
  • Molecular Weight : 239.67 g/mol
  • Appearance : Solid, typically white to off-white in color

Structure

The compound features a quinazoline core with a piperazine moiety and two methoxy groups, contributing to its pharmacological properties.

Antihypertensive Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit significant antihypertensive effects. Specifically, 2-chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline has shown promising results in binding affinity for alpha-1 adrenergic receptors, making it a candidate for the treatment of hypertension. In vitro studies indicate high selectivity and potency against these receptors, which are crucial in regulating blood pressure .

Anticancer Properties

Recent studies have explored the anticancer potential of quinazoline derivatives. The presence of the piperazine ring enhances the compound's interaction with various biological targets involved in cancer progression. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuropharmacological Effects

The compound’s structure suggests potential activity in the central nervous system (CNS). Research indicates that similar quinazoline derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems. The piperazine component may enhance this activity by improving blood-brain barrier penetration .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazoline Core : Starting from 2-chloroaniline and other appropriate reagents to construct the quinazoline structure.
  • Piperazine Addition : The introduction of the piperazine ring is achieved through nucleophilic substitution reactions.
  • Methoxy Group Introduction : Methoxy groups are added via methylation reactions using methylating agents.

Yield and Purity

Typical yields for this synthesis range from 60% to 80%, with purity levels exceeding 95% as confirmed by HPLC analysis .

Study 1: Antihypertensive Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, including this compound. The results indicated a significant reduction in blood pressure in hypertensive animal models, correlating with receptor binding assays that showed high affinity for alpha-1 adrenergic receptors .

Study 2: Anticancer Activity

In another investigation, researchers assessed the anticancer properties of various quinazoline derivatives against breast cancer cell lines. The study found that this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues at Position 4

The substituent at position 4 significantly impacts pharmacological activity. Key analogues include:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Properties References
2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline Piperazine 294.33* High binding affinity for α1-ARs; used in PROTACs for GPCR inhibition
2-Chloro-6,7-dimethoxy-4-(piperidin-1-yl)quinazoline Piperidine 308.30 Reduced hydrogen-bonding capacity due to single nitrogen in ring; lower α1-AR affinity
2-Chloro-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinazoline Pyrrolidine 294.33 Compact structure; potential for improved solubility but weaker receptor binding

Notes:

  • Piperazine’s dual nitrogen atoms enhance hydrogen bonding with biological targets, improving receptor affinity compared to piperidine or pyrrolidine .
  • Piperidine and pyrrolidine analogues exhibit lower molecular weights but reduced steric flexibility, limiting interactions with deep binding pockets .

Analogues with Modified Position 2 Substituents

The chloro group at position 2 is a reactive site for further derivatization. Notable variants:

Compound Name Substituent at Position 2 Key Modifications Biological Activity References
This compound Chlorine Serves as a leaving group for nucleophilic substitutions (e.g., sulfonamide formation) Intermediate for α1-AR antagonists
2-Hydrazinyl-6,7-dimethoxyquinazolin-4-amine Hydrazine Reacts with aldehydes to form hydrazone derivatives; evaluated for antimicrobial activity Moderate activity against S. aureus
2-(2-Benzylidenehydrazinyl)-6,7-dimethoxyquinazolin-4-amine Benzylidene hydrazine Enhanced lipophilicity; cytotoxic effects on cancer cell lines (e.g., THP1, U937) IC₅₀: 12–18 µM for leukemia cells

Notes:

  • Replacing chlorine with hydrazine or sulfonamide groups broadens antimicrobial and anticancer applications .
  • Chlorine’s electronegativity stabilizes the quinazoline core, facilitating synthetic modifications .

Derivatives with Piperazine Modifications

Functionalizing the piperazine ring alters pharmacokinetic and pharmacodynamic profiles:

Compound Name Piperazine Modification Molecular Weight (g/mol) Key Findings References
2-[4-(2-Furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline Furoyl acyl group 419.86 Improved solubility and oral bioavailability; used in hypertension therapies
6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline 4-Methoxyphenylpiperazine 380.40 Anticoronaviral activity (SARS-CoV-2 EC₅₀: 8.7 µM)
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(ethoxyacetyl)piperazine Ethoxyacetyl group 380.40 Enhanced α1-AR antagonism (IC₅₀: <10 nM)

Notes:

  • Acylation (e.g., furoyl or ethoxyacetyl groups) increases target affinity by reinforcing hydrophobic interactions .
  • Bulky substituents (e.g., 4-methoxyphenyl) may hinder membrane permeability despite improving binding .

Pharmacological and Industrial Relevance

  • Antimicrobial Activity : Derivatives with sulfonamide or hydrazone groups exhibit moderate-to-strong activity against Gram-positive bacteria and fungi .
  • Anticancer Potential: Quinazoline sulfonamides show cytotoxicity against leukemia (THP1, U937) and ovarian (SKOV3) cell lines .
  • Cardiovascular Applications : The unmodified piperazine core is critical for α1-AR antagonism, forming the basis of antihypertensive drugs like prazosin .

Biological Activity

2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological effects, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3O2C_{13}H_{16}ClN_3O_2, with a molecular weight of approximately 283.74 g/mol. The compound features a quinazoline core substituted with a piperazine moiety and two methoxy groups, which are critical for its biological activity.

Biological Activities

1. Antihypertensive Effects:
Research has demonstrated that derivatives of 2-chloroquinazoline exhibit significant affinity for alpha-1 adrenoceptors. A study highlighted that compounds with similar structures showed binding affinities in the nanomolar range (approximately 1010M10^{-10}M), indicating potent antihypertensive properties .

2. Anti-inflammatory Activity:
A recent study synthesized several derivatives of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline and evaluated their anti-inflammatory effects using the protein denaturation method. The compound exhibited notable inhibition rates compared to standard anti-inflammatory agents like diclofenac sodium. The most active derivative showed an IC50 value of 1.772 µg/ml, demonstrating promising anti-inflammatory potential .

3. Anticancer Properties:
Quinazoline derivatives have been investigated for their anticancer activities. Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, potentially inhibiting tumor growth. For instance, substituted quinazolines have shown cytotoxic effects against various cancer cell lines in vitro .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural features:

Substituent Effect on Activity
Methoxy groupsIncrease lipophilicity and receptor binding
Piperazine moietyEnhances selectivity for adrenergic receptors
Chlorine atomModulates electronic properties and increases potency

The presence of bulky substituents on the phenyl ring has been correlated with enhanced anti-inflammatory activity, suggesting that further modifications could lead to even more potent derivatives .

Case Studies

Case Study 1: Antihypertensive Activity
In a pharmacological evaluation, a series of quinazoline derivatives were tested for their ability to lower blood pressure in animal models. The results indicated that compounds with the piperazine substitution significantly reduced systolic blood pressure compared to controls .

Case Study 2: Anticancer Activity
A study focused on the anticancer potential of various quinazoline derivatives revealed that those with specific substitutions exhibited remarkable cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Q & A

Q. What are the established synthetic routes for 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline, and how do reaction conditions influence yield?

Methodological Answer: A primary synthetic route involves nucleophilic substitution of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine in ethanol under high-temperature (160°C) and high-pressure conditions for 16 hours, followed by recrystallization from methanol/water . Key factors affecting yield include:

  • Solvent choice : Ethanol enhances piperazine solubility and reactivity.
  • Reaction time : Prolonged heating (≥16 hours) ensures complete substitution.
  • Purification : Recrystallization minimizes impurities, critical for pharmaceutical intermediates.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • HPLC with UV detection : Used for purity assessment and impurity profiling (e.g., EP Reference Standards in ) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., 239.66 g/mol for the chloro intermediate) .
  • Melting point analysis : Validates crystallinity (e.g., derivatives like furoyl-piperazine analogs melt at 278–280°C) .

Q. What are common impurities in this compound, and how are they identified during pharmaceutical synthesis?

Methodological Answer: Impurities often arise from incomplete substitution or side reactions (e.g., residual piperazine or dechlorinated byproducts). Identification strategies include:

  • Chromatographic retention time matching : Using pharmacopoeial standards (e.g., EP Impurity F) .
  • Spectral libraries : Cross-referencing NMR/IR data with known impurities like 4-amino-6,7-dimethoxyquinazolin-2-yl derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (toxicity TDLo for humans at 2571 µg/kg) .
  • PPE : Gloves and lab coats to prevent dermal exposure.
  • First aid : Immediate decontamination and medical consultation if inhaled or ingested .

Advanced Research Questions

Q. How can structural modifications to the quinazoline core enhance biological activity or selectivity?

Methodological Answer:

  • Piperazine substitution : Replacing the chloro group with acylated piperazines (e.g., 2-furoyl derivatives) improves receptor binding, as seen in antihypertensive agents like Prazosin .
  • Methoxy positioning : Adjusting methoxy groups at positions 6 and 7 modulates solubility and target affinity .

Q. What strategies optimize reaction conditions for scalable synthesis while minimizing side products?

Methodological Answer:

  • Catalytic additives : Use of mild bases (e.g., K₂CO₃) to accelerate substitution without degrading heat-sensitive intermediates .
  • Solvent optimization : Switching to polar aprotic solvents (e.g., DMF) improves reaction kinetics at lower temperatures .
  • Process monitoring : In-line HPLC tracks intermediate formation, enabling real-time adjustments .

Q. How can researchers resolve contradictions in reported synthesis yields or impurity profiles?

Methodological Answer:

  • Reproducibility audits : Verify reaction parameters (e.g., pressure, heating rate) against literature claims .
  • Advanced analytics : Use high-resolution MS/MS to distinguish isobaric impurities not resolved by conventional HPLC .

Q. What novel derivatives of this compound have been explored for non-pharmaceutical applications?

Methodological Answer:

  • Imidazo[4,5-g]quinazolines : Synthesized via condensation with aldehydes, showing potential in material science due to extended π-conjugation .
  • Radiolabeled analogs : For imaging studies, e.g., carbon-11 labeled derivatives in PET tracers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline
Reactant of Route 2
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2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline

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